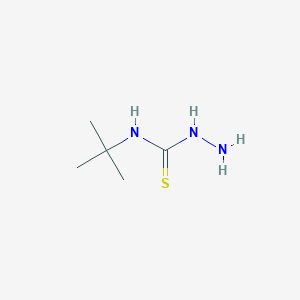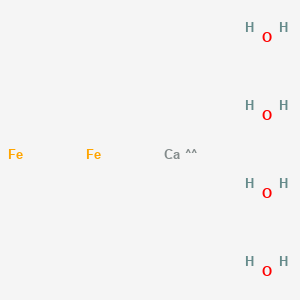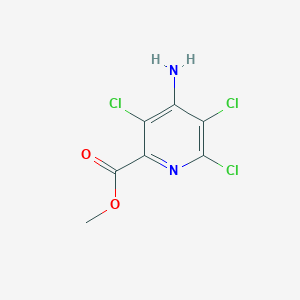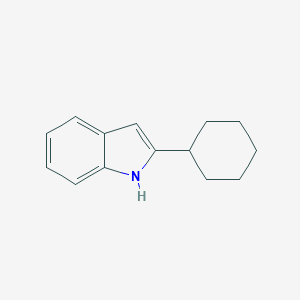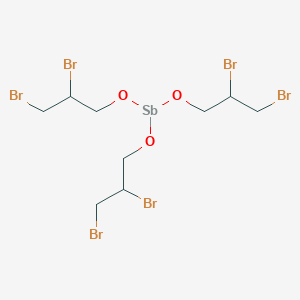
Phosphoramidothioic acid, O,O-bis(p-chlorophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidothioic acid, O,O-bis(p-chlorophenyl) ester, commonly known as paraoxon, is an organophosphate compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. Para-oxon is used to study the mechanisms of action of acetylcholinesterase inhibitors and to develop new drugs that target this enzyme.
Wissenschaftliche Forschungsanwendungen
Paraoxon is widely used in scientific research to study the mechanisms of action of acetylcholinesterase inhibitors. It is also used to develop new drugs that target this enzyme. Para-oxon is used in vitro to study the kinetics of acetylcholinesterase inhibition and to screen for potential inhibitors. In vivo, para-oxon is used to study the effects of acetylcholinesterase inhibition on behavior, cognition, and physiological functions.
Wirkmechanismus
Paraoxon is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, para-oxon increases the levels of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors. This can cause a range of physiological and behavioral effects, including muscle tremors, convulsions, respiratory distress, and death.
Biochemical and Physiological Effects:
Paraoxon has a range of biochemical and physiological effects, depending on the dose and route of administration. In vitro, para-oxon inhibits acetylcholinesterase activity in a dose-dependent manner, with higher doses leading to more complete inhibition. In vivo, para-oxon can cause a range of effects, including tremors, convulsions, respiratory distress, and death. Para-oxon is also a potent neurotoxin, and chronic exposure can lead to neurological damage and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
Paraoxon is a useful tool for studying the mechanisms of action of acetylcholinesterase inhibitors and for developing new drugs that target this enzyme. It is relatively easy to synthesize and is readily available from chemical suppliers. However, para-oxon is highly toxic and must be handled with extreme care. It is also unstable and can degrade over time, making it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on paraoxon and acetylcholinesterase inhibitors. One area of interest is the development of new drugs that target acetylcholinesterase but have fewer side effects than current drugs. Another area of interest is the use of para-oxon and other acetylcholinesterase inhibitors as tools for studying the mechanisms of neurological diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new methods for synthesizing para-oxon and other organophosphates that are more efficient and environmentally friendly.
Synthesemethoden
Paraoxon is synthesized by the reaction between p-chlorophenyl diethyl phosphorothioate and diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is obtained as a colorless oil, which can be purified by distillation or recrystallization.
Eigenschaften
CAS-Nummer |
15045-55-3 |
|---|---|
Produktname |
Phosphoramidothioic acid, O,O-bis(p-chlorophenyl) ester |
Molekularformel |
C12H10Cl2NO2PS |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
1-[amino-(4-chlorophenoxy)phosphinothioyl]oxy-4-chlorobenzene |
InChI |
InChI=1S/C12H10Cl2NO2PS/c13-9-1-5-11(6-2-9)16-18(15,19)17-12-7-3-10(14)4-8-12/h1-8H,(H2,15,19) |
InChI-Schlüssel |
DPKYVAVOFSDHOU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OP(=S)(N)OC2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OP(=S)(N)OC2=CC=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
15045-55-3 |
Synonyme |
Phosphoramidothioic acid O,O-bis(p-chlorophenyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



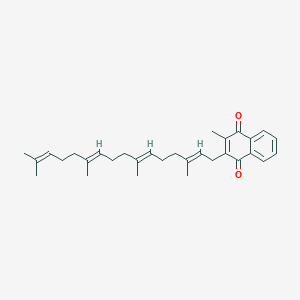
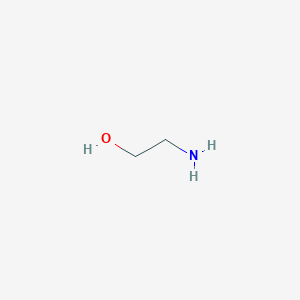
![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)
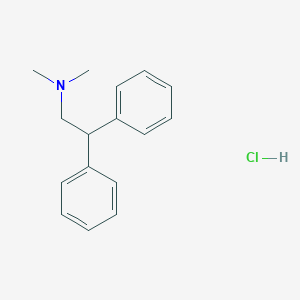
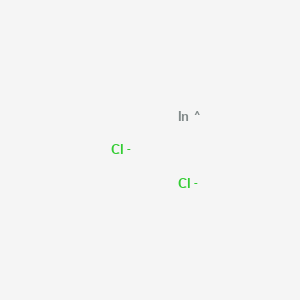
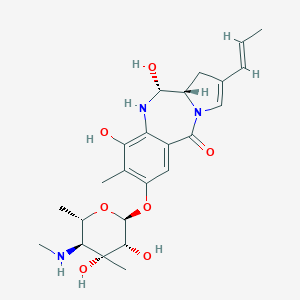

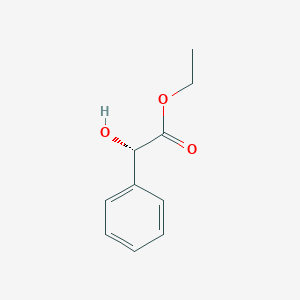
![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)
